molecular formula C9H19N3O4 B605830 Azido-PEG3-(CH2)3OH CAS No. 1807512-36-2

Azido-PEG3-(CH2)3OH

Cat. No.: B605830
CAS No.: 1807512-36-2
M. Wt: 233.27
InChI Key: UUSDGPCVMBHTRJ-UHFFFAOYSA-N
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Description

Azido-PEG3-(CH2)3OH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. This compound is a PEG linker with a three-carbon chain between the PEG fragment and the hydroxyl group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Scientific Research Applications

Azido-PEG3-(CH2)3OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

Target of Action

Azido-PEG3-(CH2)3OH is a polyethylene glycol (PEG) derivative . Its primary targets are molecules that contain alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making this compound a versatile tool in pharmaceutical research and development .

Mode of Action

this compound interacts with its targets through a process known as Click Chemistry . Specifically, the azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is highly selective and efficient, leading to minimal side reactions .

Biochemical Pathways

The formation of the triazole linkage alters the structure and function of the target molecules . While the specific biochemical pathways affected by this compound depend on the nature of the target molecules, the compound generally enables the synthesis of targeted drug conjugates, PEGylation of proteins and peptides, and the development of advanced drug delivery systems .

Pharmacokinetics

this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.

Result of Action

The result of this compound’s action at the molecular and cellular levels is the formation of stable, covalent linkages with target molecules . This can lead to changes in the target molecules’ structure and function, potentially enhancing their therapeutic efficacy or enabling their use in advanced drug delivery systems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction may depend on the pH and temperature of the environment . Moreover, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store this compound at -20°C to maintain its stability and reactivity.

Future Directions

Azido-PEG3-(CH2)3OH is widely used in pharmaceutical research and development . Its applications include the synthesis of targeted drug conjugates, PEGylation of proteins and peptides, and the development of advanced drug delivery systems .

Biochemical Analysis

Biochemical Properties

Azido-PEG3-(CH2)3OH is known for its high reactivity in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . These click chemistry reactions enable the formation of stable, covalent linkages with minimal side reactions, making azido-functionalized PEGs ideal for advanced bioconjugation strategies .

Cellular Effects

Peg derivatives are generally known to enhance stability, solubility, and bioavailability of conjugated molecules . This could influence cell function by improving the delivery and effectiveness of conjugated drugs or biomolecules.

Molecular Mechanism

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, enabling precise control over the conjugation process . The hydroxyl group at the other end of the molecule provides further reactivity for additional chemical modifications .

Temporal Effects in Laboratory Settings

Peg derivatives are generally known for their stability, which contributes to their widespread use in biomedical applications .

Metabolic Pathways

Peg derivatives are generally known to be biologically inert and resistant to metabolic degradation .

Transport and Distribution

Peg derivatives are generally known to enhance the solubility and bioavailability of conjugated molecules, which could influence their transport and distribution .

Subcellular Localization

The localization of PEG-conjugated molecules can be influenced by the properties of the conjugated molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-(CH2)3OH is synthesized through a series of chemical reactions involving the introduction of the azide group and the PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-(CH2)3OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-(CH2)3OH is unique due to its specific PEG chain length and the three-carbon spacer between the PEG fragment and the hydroxyl group. This structure provides an optimal balance between solubility, reactivity, and biocompatibility, making it highly versatile for various applications .

Properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDGPCVMBHTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230636
Record name 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807512-36-2
Record name 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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